molecular formula C12H18N2O2S B1596909 5-(Methylsulfonyl)-2-piperidin-1-ylaniline CAS No. 849035-90-1

5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Cat. No. B1596909
M. Wt: 254.35 g/mol
InChI Key: ZFSSZKHDZLBLAU-UHFFFAOYSA-N
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Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “5-(Methylsulfonyl)-2-piperidin-1-ylaniline” are not available, methylsulfonyl compounds are often synthesized through sulfonylation reactions . This involves the introduction of a sulfonyl group to an organic compound, typically using a sulfonyl chloride as a reagent .


Chemical Reactions Analysis

Methylsulfonyl compounds are relatively inert chemically and are able to resist decomposition at elevated temperatures . They can participate in various chemical reactions, including those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. For example, Methylsulfonylmethane (MSM) is a colorless solid with a melting point of 109 °C and a boiling point of 248 °C .

Scientific Research Applications

  • Methylsulfonylmethane (MSM)

    • Application: MSM is used as a dietary supplement and is sometimes used as a cutting agent for illicitly manufactured methamphetamine .
    • Method: It is consumed orally as a dietary supplement .
    • Results: It is relatively inert chemically and is able to resist decomposition at elevated temperatures .
  • 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester

    • Application: This compound is used in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results: The outcomes would also depend on the specific synthesis .
  • 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole

    • Application: This compound has been studied for its hydrolysis and photolysis kinetics .
    • Method: The compound is exposed to water and light, and its degradation products are identified .
    • Results: The results would depend on the specific conditions of the experiment .
  • Methylsulfonylmethane (MSM) in Pharmacology

    • Application: MSM is used as a dietary supplement and has been studied for its potential benefits in managing symptoms associated with osteoarthritis .
    • Method: MSM is consumed orally as a dietary supplement .
    • Results: Limited data from a few small placebo-controlled clinical trials provide some evidence for the short-term use of MSM for pain and swelling associated with osteoarthritis .
  • Indole Derivatives

    • Application: Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed and the specific biological activity being studied .
    • Results: The outcomes would also depend on the specific synthesis and the biological activity being studied .
  • Methylsulfonylmethane (MSM) in Dermatology

    • Application: MSM has been used in the field of dermatology for its potential benefits in improving skin health, strengthening nails, and improving hair growth .
    • Method: MSM is typically applied topically in the form of creams or lotions, or it can be taken orally as a dietary supplement .
    • Results: While some users report positive results, more scientific research is needed to confirm these benefits .
  • Indole Derivatives in Antiviral Research

    • Application: Certain indole derivatives have shown potential antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
    • Method: The specific methods of application or experimental procedures would depend on the particular antiviral study being conducted .
    • Results: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. For example, an SDS for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it may cause skin and eye irritation and may be harmful if swallowed .

properties

IUPAC Name

5-methylsulfonyl-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSSZKHDZLBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375536
Record name 5-(Methanesulfonyl)-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-2-piperidin-1-ylaniline

CAS RN

849035-90-1
Record name 5-(Methanesulfonyl)-2-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methylsulfonyl)-2-piperidin-1-ylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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